1-(2H-1,2,3-Triazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,2,3-Triazol-4-yl)propan-1-one is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one can be synthesized via “Click” chemistry, specifically through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst, resulting in the formation of the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which offers several advantages such as high selectivity, better yield, and accelerated reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2H-1,2,3-Triazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another triazole derivative with similar applications but different chemical properties.
1,3,5-Triazine: A six-membered ring compound with three nitrogen atoms, used in similar applications but with different reactivity.
Uniqueness: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its ability to undergo “Click” chemistry makes it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H7N3O |
---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-(2H-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C5H7N3O/c1-2-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
MVQMLVAJRDIAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.